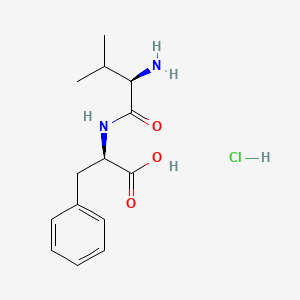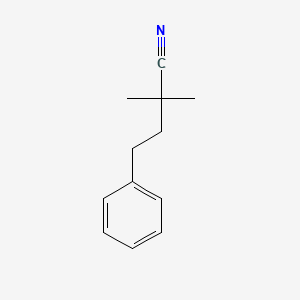
2,2-Dimethyl-4-phenylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t a specific synthesis process for 2,2-Dimethyl-4-phenylbutanenitrile available, a related compound, 2-(3-oxoindolin-2-ylidene)acetonitriles, has been synthesized from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. The transformation operates via nucleophilic intramolecular cyclization and involves oxidation of the aniline moiety .Aplicaciones Científicas De Investigación
Conformational Analysis
A study by Kodama et al. (1979) focused on the conformation of a diastereoisomeric pair of 2,2-dimethyl-4-phenyl-3-pentanols, closely related to 2,2-Dimethyl-4-phenylbutanenitrile. Using techniques like 1H-NMR, 13C-NMR, IR, GC, and MS analyses, they found that these molecules predominantly exist in conformers where the t-butyl and phenyl groups are close to each other. This research provides insights into the favored gauche interaction and the nature of CH/π interactions between alkyl and phenyl groups, which could be crucial in understanding the dynamics of related compounds (Kodama et al., 1979).
Chemical Synthesis
Chen Jia-run (2009) developed efficient synthetic routes for compounds including 2-dimethylamino-2-phenylbutanenitrile. This process involves alkylation, hydrolysis, and reduction steps, starting from 2-Phenylacetonitrile. The methods used in this study could be relevant for the synthesis of 2,2-Dimethyl-4-phenylbutanenitrile and its derivatives (Chen Jia-run, 2009).
Photocycloaddition Studies
Margaretha et al. (2007) investigated the photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a compound structurally similar to 2,2-Dimethyl-4-phenylbutanenitrile. Their study on regiospecific and stereospecific photocycloaddition provides an understanding of the chemical behavior of similar compounds under the influence of light (Margaretha et al., 2007).
Spectral Properties and Molecular Probes
Diwu et al. (1997) synthesized compounds like 2,5‐Diphenyloxazoles with dimethylamino groups, which are structurally related to 2,2-Dimethyl-4-phenylbutanenitrile. Their work on the spectral properties and the development of fluorescent molecular probes offers insights into potential applications of similar compounds in biological and chemical sensing (Diwu et al., 1997).
Propiedades
IUPAC Name |
2,2-dimethyl-4-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPPIEMCGLFONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-phenylbutanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2844112.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2844117.png)
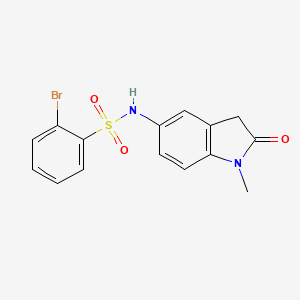
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2844119.png)
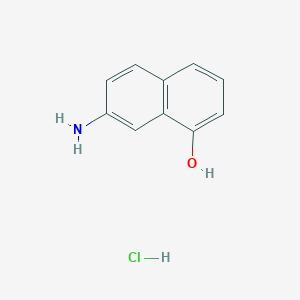
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)
![4-(Allylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2844124.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2844127.png)

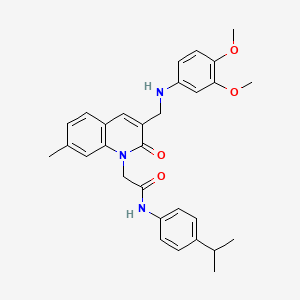
![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2844133.png)
